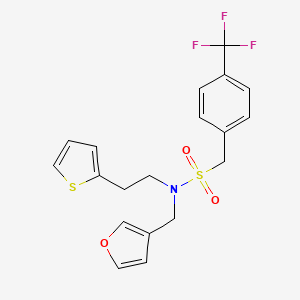
N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide is a chemical entity that appears to be related to a class of compounds known for their pharmacological potential. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds with tetrazole moieties and their relevance in medicinal chemistry.
Synthesis Analysis
The synthesis of related tetrazole compounds involves strategic functionalization to achieve desired pharmacological properties. For instance, the paper titled "Antiulcer agents. II. Synthesis and gastric acid antisecretory activity of N-[3-(3-(piperidinomethyl)phenoxy)propyl]-4-(1-methyl-1H- tetrazol-5-ylthio)butanamide and related compounds" discusses the preparation of butanamides with a 1-methyl-1H-tetrazol-5-ylthio moiety, which is structurally similar to the tetrazole moiety in the compound of interest . The synthesis involves the incorporation of a tetrazole group, which is a common pharmacophore in drug design due to its bioisosteric properties with carboxylic acid groups.
Molecular Structure Analysis
The molecular structure of tetrazole-containing compounds is crucial for their biological activity. The paper on the synthesis of a benzimidazole derivative with a tetramethylphosphoramidoyl group provides insights into the importance of structural determination using techniques such as X-ray diffraction and NMR spectroscopy . Although the compound is not directly analyzed, the methodologies discussed are relevant for the structural analysis of this compound, which would likely involve similar spectroscopic and crystallographic techniques to elucidate its conformation and geometry.
Chemical Reactions Analysis
The chemical reactivity of tetrazole compounds is influenced by the presence of the tetrazole ring, which can participate in various chemical reactions due to its electron-rich nature. The antisecretory activity of the compounds in the first paper suggests that the tetrazole moiety can interact with biological targets, potentially through mechanisms such as hydrogen bonding or acting as a bioisostere for other functional groups . The synthesis of the benzimidazole derivative also involves a reaction where the tetrazole-like moiety is a key functional group . These insights suggest that this compound would also exhibit specific chemical reactivity patterns due to its tetrazole group.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrazole-containing compounds are influenced by their molecular structure. The presence of the tetrazole ring contributes to the compound's acidity, polarity, and potential for forming hydrogen bonds, which can affect its solubility, stability, and overall pharmacokinetic profile. While the papers do not provide direct data on the physical and chemical properties of this compound, they do highlight the importance of such properties in the development of pharmacologically active compounds . The intermolecular interactions observed in the crystal structure of the benzimidazole derivative, such as hydrogen bonding, are also relevant to the physical properties of related compounds .
Applications De Recherche Scientifique
Pharmacological Properties and Therapeutic Potential
A wide range of studies focus on the pharmacological properties of various compounds, highlighting their potential therapeutic uses. For example, the therapeutic potential of ursolic acid in managing neurodegenerative and psychiatric diseases showcases the interest in natural compounds for treating complex conditions (Ramos-Hryb et al., 2017). Similarly, research on thymol emphasizes its pharmacological properties and molecular mechanisms, suggesting its prospects for pharmaceutical development (Meeran et al., 2017). These studies illustrate the ongoing effort to understand and leverage the biological activities of specific compounds for health applications.
Neurochemistry and Neurotoxicity Research
Research into the neurochemical and neurotoxic effects of substances like MDMA provides insights into how compounds interact with the nervous system (McKenna & Peroutka, 1990). This area of study is crucial for developing therapeutic agents that can safely modulate neurological function, which could be relevant for the study of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-2-propylpentanamide in a neurological context.
Environmental Impact and Fate
The environmental fate of chemicals, including their persistence and bioaccumulation, is another area of active research. For example, studies on the environmental fate of alkylphenols and their ethoxylates review how these compounds, used in various industrial applications, interact with ecosystems and the potential risks they pose (Ying et al., 2002). Understanding the environmental behavior of this compound would be crucial for assessing its safety and ecological impact.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various biological targets, such as enzymes, receptors, and ion channels .
Mode of Action
It’s known that the interaction of a compound with its targets can lead to changes in the target’s function, which can result in therapeutic effects .
Biochemical Pathways
Similar compounds have been found to affect various biochemical pathways, leading to downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of a compound .
Result of Action
The action of a compound can lead to various molecular and cellular effects, depending on its targets and mode of action .
Propriétés
IUPAC Name |
N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]-2-propylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N5O2/c1-4-7-14(8-5-2)18(24)19-13-17-20-21-22-23(17)15-9-11-16(12-10-15)25-6-3/h9-12,14H,4-8,13H2,1-3H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HORLMFXNXWBUKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)C(=O)NCC1=NN=NN1C2=CC=C(C=C2)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

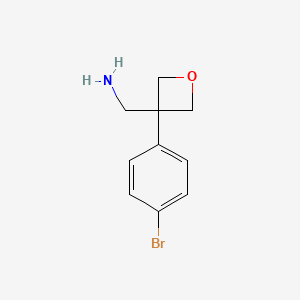
![N-(4-ethylphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2529642.png)
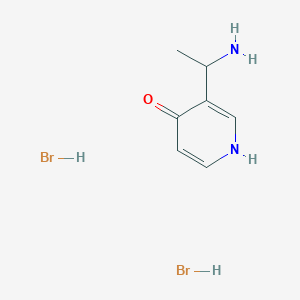
![3-Fluoro-2-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2529646.png)

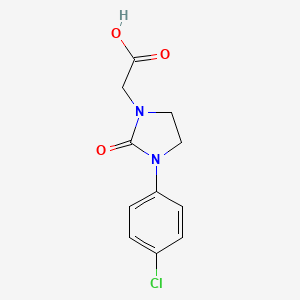
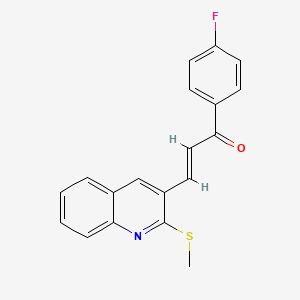
![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethoxybenzamide](/img/structure/B2529653.png)
![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]purine-2,6-dione](/img/no-structure.png)
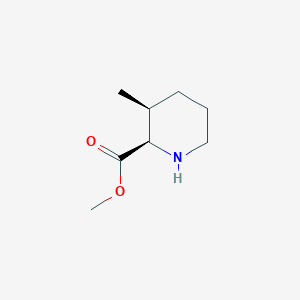
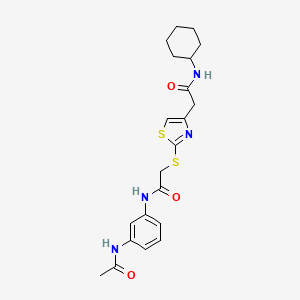

![1-Azabicyclo[2.2.1]heptan-4-amine dihydrochloride](/img/structure/B2529660.png)
